(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl

PNMT inhibition α2-adrenoceptor 7-substituted THIQ SAR

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2HCl (CAS 1552267-98-7, MW 265.18, C11H18Cl2N2O) is a synthetic tetrahydroisoquinoline (THIQ) dihydrochloride salt featuring a 7-methoxy substituent and a primary aminomethyl group at the 1-position. This dual-substitution pattern distinguishes it from simpler THIQ scaffolds and has been employed as a key synthetic intermediate in the construction of bioactive alkaloids such as MHTP [2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol], a compound with demonstrated in vivo anti-inflammatory activity and low preclinical toxicity.

Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18 g/mol
Cat. No. B13301190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl
Molecular FormulaC11H18Cl2N2O
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(NCC2)CN.Cl.Cl
InChIInChI=1S/C11H16N2O.2ClH/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H
InChIKeyYILMCCWUIICBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2HCl: Technical Baseline for Research Procurement


(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2HCl (CAS 1552267-98-7, MW 265.18, C11H18Cl2N2O) is a synthetic tetrahydroisoquinoline (THIQ) dihydrochloride salt featuring a 7-methoxy substituent and a primary aminomethyl group at the 1-position . This dual-substitution pattern distinguishes it from simpler THIQ scaffolds and has been employed as a key synthetic intermediate in the construction of bioactive alkaloids such as MHTP [2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol], a compound with demonstrated in vivo anti-inflammatory activity and low preclinical toxicity [1]. The compound belongs to a class of 7-substituted THIQs known to interact with phenylethanolamine N-methyltransferase (PNMT) and α2-adrenoceptors in a substituent-dependent manner [2].

Why Generic THIQ Substitution Undermines (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2HCl Procurement Decisions


Tetrahydroisoquinoline derivatives are not freely interchangeable. The 7-methoxy group in THIQs profoundly alters receptor selectivity: in head-to-head evaluations, 7-OMe substitution shifts the α2-adrenoceptor / PNMT selectivity ratio from ~1.3 (unsubstituted THIQ) to 0.022, representing a ~60-fold change in target preference [1]. The additional 1-methanamine moiety introduces a second benzylamine pharmacophore, which the QSAR literature identifies as a critical determinant of PNMT binding affinity [1]. Furthermore, the compound serves as a specific building block for MHTP-class alkaloids, where the 7-methoxy-1-methanamine scaffold is essential for the observed TLR4-p38MAPK/NF-κB pathway modulation; replacement with 7-hydroxy or 6,7-dimethoxy analogs would alter hydrogen-bonding capacity and electronic character at the aromatic ring, likely abolishing the structure-activity relationship observed for MHTP [2].

Quantitative Differentiation Evidence for (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2HCl Versus Closest Analogs


7-Methoxy Substitution Shifts α2-Adrenoceptor vs. PNMT Selectivity by ~60-Fold Relative to Unsubstituted THIQ

In a systematic panel of 7-substituted THIQs evaluated under identical assay conditions, the 7-methoxy analog (compound 33) displayed a PNMT Ki of 21 ± 2 μM and an α2-adrenoceptor Ki of 0.47 ± 0.04 μM, yielding a selectivity ratio (α2 Ki / PNMT Ki) of 0.022 [1]. In contrast, the unsubstituted parent THIQ (compound 4, R = H) exhibited a PNMT pKi of 5.01 and α2 pKi of 6.45, corresponding to a selectivity ratio of approximately 1.3 [1]. The ~60-fold difference in selectivity ratio demonstrates that the 7-methoxy group fundamentally redirects target engagement from PNMT toward the α2-adrenoceptor. The target compound additionally bears a 1-methanamine group, which introduces a constrained benzylamine pharmacophore shown in QSAR models to increase PNMT active-site affinity [1].

PNMT inhibition α2-adrenoceptor 7-substituted THIQ SAR selectivity ratio

MHTP Derived from 7-Methoxy-1-methanamine THIQ Demonstrates Multi-Target Anti-Inflammatory Activity In Vivo and In Vitro

The alkaloid MHTP, synthesized directly from the (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine scaffold, produced quantifiable anti-inflammatory effects across multiple models. In the carrageenan-induced paw edema model, MHTP (2.5–10 mg/kg, i.p.) significantly inhibited PGE2-mediated edema (p < 0.05) [1]. In carrageenan-induced peritonitis, MHTP reduced total leukocyte migration by 41.5% (p < 0.01), polymorphonuclear cell infiltration by 59.6%, and protein exudation by 29.4% [1]. In an LPS-induced acute lung injury model, MHTP inhibited total inflammatory cell migration into the lungs by 58% and PMN infiltration by 67.5% (p < 0.001) [1]. In LPS-stimulated macrophages (1 μg/mL), MHTP reduced NO production by 24% (10 μM), 47% (25 μM), and 39% (50 μM) and decreased IL-1β, IL-6, and IL-10 levels by 35.7%, 31.0%, and 33.4%, respectively (p < 0.001) [1]. MHTP also demonstrated low acute toxicity (LD50 > 1,000 mg/kg) and absence of genotoxicity [2]. Importantly, no comparator THIQ alkaloid lacking the 7-methoxy-1-methanamine substructure has been reported with this specific multi-cytokine modulation profile.

anti-inflammatory MHTP acute lung injury cytokine modulation TLR4 signaling

7-Methoxy THIQ Derivatives Exhibit High Affinity for Dopamine D3 Receptor with 150-Fold Selectivity Over D2

In a medicinal chemistry program evaluating 1,2,3,4-tetrahydroisoquinolines as dopamine D3 receptor modulators, 7-methoxy-substituted THIQ derivatives demonstrated high D3 receptor affinity (pKi 8.4) with 150-fold selectivity over the D2 receptor [1]. The lead compound incorporating the 7-methoxy-THIQ core showed low clearance in rats (CLb 20 mL/min/kg), indicating favorable pharmacokinetic properties [1]. Patent literature specifically claims 7-methoxy-N-substituted tetrahydroisoquinolines as D3 receptor modulators with potential utility in treating psychoses [2]. The target compound, with its 1-aminomethyl handle, provides a versatile intermediate for introducing the N-substitution patterns required for D3 receptor engagement as described in these patents.

dopamine D3 receptor antipsychotic selectivity CNS drug discovery

1-Methanamine Substituent Introduces a Second Benzylamine Pharmacophore Absent in Simple 7-Methoxy-THIQ Building Blocks

The QSAR analysis by Grunewald et al. established that the THIQ nucleus functions as a constrained benzylamine, where constraint increases affinity for the PNMT active site relative to free benzylamines [1]. The target compound contains two such benzylamine motifs: one constrained within the THIQ ring system (the secondary amine) and a second primary aminomethyl group at the 1-position. In the 7-substituted THIQ series, the aminomethyl analog (compound 13, R = CH₂NH₃⁺) exhibited a PNMT Ki of 1900 ± 100 μM and α₂ Ki of 12 ± 1 μM, representing a precipitous drop in PNMT activity compared to the hydroxymethyl analog (compound 12, PNMT Ki = 11 ± 1 μM) [1]. This demonstrates that the 1-substituent dramatically and non-linearly modulates target affinity. The target compound, bearing the aminomethyl group on the free base form (not the charged ammonium species present in the 7-substituted analog), is predicted by the QSAR model (PNMT pKi = 0.599π – 0.0725MR + 1.55σm + 5.80) to exhibit intermediate PNMT affinity depending on the protonation state and electronic contribution of the 7-methoxy group [1].

benzylamine pharmacophore PNMT structure-activity relationship constrained amine

Physicochemical Differentiation: Salt Form, MW, and Hydrogen-Bonding Capacity vs. Common THIQ Building Blocks

The target compound is supplied as the dihydrochloride salt (C₁₁H₁₈Cl₂N₂O, MW 265.18) , differing from the more common 7-methoxy-1,2,3,4-tetrahydroisoquinoline free base (C₁₀H₁₃NO, MW 163.22) [1] and (1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride (C₁₀H₁₆Cl₂N₂, MW 235.15, lacks 7-methoxy) [2]. The dihydrochloride salt provides enhanced aqueous solubility relative to the free base form, while the 7-methoxy group contributes a hydrogen bond acceptor (topological polar surface area contribution ~9.2 Ų) not present in the non-methoxylated analog. The dual protonation sites (secondary amine in THIQ ring + primary amine in methanamine side chain) in the dihydrochloride form enable pH-dependent solubility tuning, with predicted logP for the free base estimated at ~1.2–1.5 .

physicochemical properties dihydrochloride salt solubility building block comparison

Decision-Relevant Application Scenarios for (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2HCl Procurement


Synthesis of MHTP-Class Anti-Inflammatory Alkaloids Targeting TLR4-NF-κB Pathways

This scaffold is the direct synthetic precursor to MHTP [2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol], which has demonstrated multi-target anti-inflammatory activity including PGE2 inhibition, leukocyte migration blockade (41.5% reduction in total leukocytes), and suppression of IL-1β (35.7%), IL-6 (31.0%), and IL-10 (33.4%) in LPS-stimulated macrophages [1]. The MHTP synthesis requires the intact 7-methoxy-1-methanamine THIQ core; alternative building blocks (e.g., 7-hydroxy or 6,7-dimethoxy analogs) yield structurally distinct products that have not been validated in the same inflammatory models. Procurement should be accompanied by verification of enantiomeric purity if stereospecific coupling at the 1-position is planned [1][2].

Development of Selective Dopamine D3 Receptor Ligands for CNS Drug Discovery

7-Methoxy-substituted THIQ derivatives have been validated as selective dopamine D3 receptor ligands (pKi 8.4, 150-fold selectivity over D2) [3]. The 1-aminomethyl handle on the target compound enables direct N-functionalization via amide coupling, reductive amination, or urea formation to elaborate the N-substitution patterns required for D3 receptor engagement as described in patent US6046210 [4]. The dihydrochloride salt form facilitates aqueous-phase coupling reactions and simplifies purification. Researchers should confirm lot-specific purity (>95% recommended) and amine content before use in parallel synthesis libraries [3][4].

Construction of Constrained Benzylamine-Focused Compound Libraries for PNMT/Adrenergic Systems

The dual benzylamine architecture of this compound (constrained THIQ secondary amine + primary aminomethyl group) provides a unique scaffold for probing PNMT and α2-adrenoceptor pharmacology. The QSAR models established by Grunewald et al. [5] provide a predictive framework for optimizing 7-substituent and 1-side chain combinations. The 7-methoxy group confers α2-preferring selectivity (α2/PNMT selectivity ratio 0.022 vs. ~1.3 for unsubstituted THIQ), and the 1-aminomethyl group offers a vector for further optimization via parallel synthesis. This compound is appropriate for academic and industrial groups conducting structure-activity relationship studies at adrenergic targets where both PNMT inhibition and α2-adrenoceptor modulation are relevant endpoints [5].

Physicochemical Reference Standard for THIQ Building Block Analytical Method Development

With a defined MW of 265.18, empirical formula C₁₁H₁₈Cl₂N₂O, and dihydrochloride salt stoichiometry, this compound can serve as a reference standard for developing HPLC, LC-MS, or qNMR methods for THIQ building block characterization . The presence of two basic amine centers enables pKa determination experiments, and the 7-methoxy group provides a distinct ¹H-NMR signature (singlet at δ ~3.7–3.8 ppm) and UV chromophore (λmax ~280 nm) for method development. Procurement from suppliers providing certificates of analysis with purity data (HPLC), water content (Karl Fischer), and residual solvent analysis is recommended for analytical method qualification .

Quote Request

Request a Quote for (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.